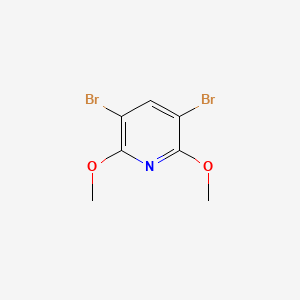

3,5-Dibromo-2,6-dimethoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dibromo-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO2 . It has an average mass of 296.944 Da and a monoisotopic mass of 294.884338 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 260.7±35.0 °C at 760 mmHg, and a flash point of 111.5±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies and Molecular Analysis : Xavier and Gobinath (2012) conducted a detailed investigation of the molecular vibrations of 3,5-Dibromo-2,6-dimethoxypyridine (DBDMP), employing Fourier transform infrared (FT-IR) and FT-Raman spectroscopies. They provided theoretical information on the optimized geometry, vibrational frequencies, and thermodynamic properties like entropy, heat capacity, and zero point energy of the molecule. The study also included HOMO-LUMO energy gap calculations and analysis of intramolecular contacts using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) techniques (Xavier & Gobinath, 2012).

Structural Characterization : Pugh (2006) provided structural insights into 2,6-Dibromo-3,5-dimethylpyridine, a closely related compound to this compound, highlighting its crystallization properties and solid-state arrangement. This research aids in understanding the physical characteristics and potential applications of similar dibromo-dimethoxypyridine compounds (Pugh, 2006).

Reactivity and Substitution Mechanism : Johnson, Katritzky, and Viney (1967) explored the mechanism of electrophilic substitution in pyridines, including 3,5-dimethoxypyridine. They proposed rules for the nitration of substituted pyridines, which is fundamental for understanding the reactivity of this compound in synthetic applications (Johnson, Katritzky, & Viney, 1967).

Synthetic Applications in Forensic Science : Błachut, Czarnocki, and Wojtasiewicz (2006) described the use of 3,5-Dibromo-2,6-dimethylpyridine, a variant of the compound , in synthesizing 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines of high forensic importance. This showcases the compound's role in synthesizing structurally complex and forensically relevant molecules (Błachut, Czarnocki, & Wojtasiewicz, 2006).

Electrochemical Reduction Studies : Mubarak and Peters (1997) investigated the electrochemical reduction of mono- and dihalopyridines, including compounds similar to this compound. Their study provides valuable information on the electrochemical behavior of such compounds, which is crucial for applications in electrochemical synthesis and analysis (Mubarak & Peters, 1997).

Ligand in Metal Complexes for Biological Studies : Gómez‐Ruiz et al. (2011) explored the use of a similar compound, 2,6-dimethoxypyridine-3-carboxylic acid, in forming metal complexes with titanium(IV), tin(IV), and gallium(III). These complexes were tested for cytotoxicity against various cancer cell lines, indicating potential biomedical applications (Gómez‐Ruiz et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dibromo-2,6-dimethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWUBNSHUMRETN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654774 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16727-44-9 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)